

Molecular formula and weight of Cefozopran hydrochloride for experimental calculations

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Compound of Interest

Compound Name: Cefozopran hydrochloride

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Cefozopran Hydrochloride: A Technical Guide for Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information on **Cefozopran hydrochloride**, a fourth-generation cephalosporin antibiotic. The focus of this document is to supply the core data and methodologies required for accurate and reproducible experimental work.

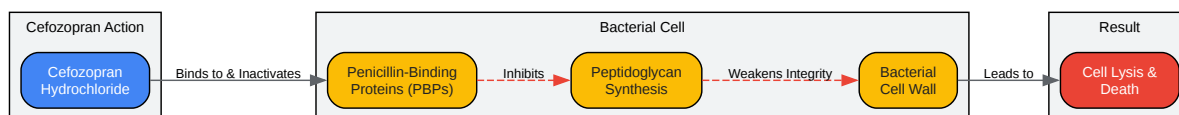
Core Chemical and Physical Data

Precise calculations in experimental settings begin with accurate molecular data. The following table summarizes the key quantitative information for **Cefozopran hydrochloride**.

Parameter	Value	References
Molecular Formula	C ₁₉ H ₁₇ N ₉ O ₅ S ₂ · HCl	[1]
C ₁₉ H ₁₈ ClN ₉ O ₅ S ₂	[2][3][4][5]	
Molecular Weight	551.99 g/mol	[1][5][6]
552.0 g/mol	[2]	
551.98 g/mol	[3][4]	
CAS Number	113981-44-5	[1]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cefozopran is a β -lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[7] The drug specifically targets and inactivates penicillin-binding proteins (PBPs), which are enzymes crucial for the final stages of peptidoglycan assembly.[2][7] Peptidoglycan provides structural integrity to the bacterial cell wall. By interfering with the cross-linking of peptidoglycan chains, Cefozopran weakens the cell wall, leading to cell lysis and bacterial death.[2][7]



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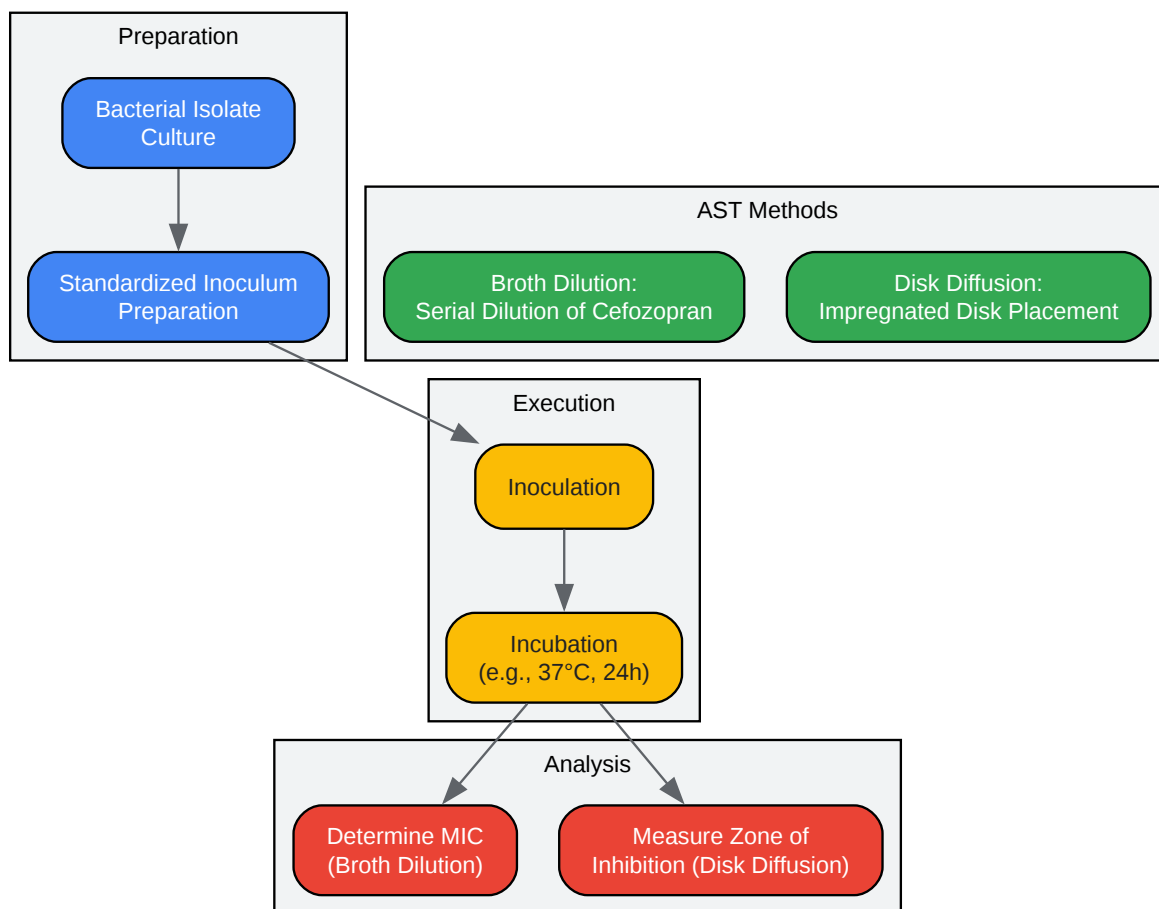
Caption: Mechanism of action of **Cefozopran hydrochloride**.

Experimental Protocols: Antimicrobial Susceptibility Testing

Antimicrobial Susceptibility Testing (AST) is a fundamental in vitro procedure to determine the effectiveness of an antibiotic against a specific microorganism. The following outlines a generalized workflow for AST, which can be adapted for **Cefozopran hydrochloride**. Common methods include broth dilution and disk diffusion.

General Workflow for Antimicrobial Susceptibility Testing (AST)

- **Isolate and Culture:** A pure culture of the test bacterium is grown on an appropriate agar medium.
- **Inoculum Preparation:** A standardized suspension of the bacteria is prepared in a sterile broth or saline solution to a specific turbidity (e.g., 0.5 McFarland standard).
- **Assay Setup:**
 - **Broth Dilution:** Serial dilutions of **Cefozopran hydrochloride** are prepared in a liquid growth medium in microtiter plates. The standardized bacterial inoculum is then added to each well.
 - **Disk Diffusion:** A Mueller-Hinton agar plate is uniformly inoculated with the bacterial suspension. Paper disks impregnated with a known concentration of **Cefozopran hydrochloride** are placed on the agar surface.
- **Incubation:** The plates or disks are incubated under specific conditions (e.g., 35-37°C for 18-24 hours).
- **Data Analysis:**
 - **Broth Dilution:** The lowest concentration of **Cefozopran hydrochloride** that completely inhibits visible bacterial growth is determined as the Minimum Inhibitory Concentration (MIC).
 - **Disk Diffusion:** The diameter of the zone of growth inhibition around the disk is measured. This diameter is then compared to standardized interpretive criteria to classify the organism as susceptible, intermediate, or resistant.



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Caption: General experimental workflow for Antimicrobial Susceptibility Testing.

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